(E)-ethyl 2-(2-((1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Description
(E)-ethyl 2-(2-((1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C18H21N5O5S2 and its molecular weight is 451.52. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis Applications
Research has shown that compounds with similar structures are utilized in the synthesis of heterocyclic compounds, which are critical in the development of new pharmaceuticals, materials, and chemicals. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been studied for their reactivity towards various active methylene reagents, yielding polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. These compounds play a significant role in medicinal chemistry due to their diverse biological activities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Synthesis of Pyridazinone Derivatives
A study on the synthesis and characterization of pyridazinone derivatives, which are known for their wide range of pharmacological activities, provides insights into the potential applications of complex heterocyclic compounds. Theoretical and spectroscopic studies support the formation of stable conformers, highlighting the importance of structural analysis in understanding the reactivity and potential uses of these compounds (Kalai, Karrouchi, Baydere, et al., 2021).
Antioxidative and Anti-inflammatory Properties
Compounds derived from red seaweed exhibiting highly oxygenated structures have shown significant antioxidative activity and cyclooxygenase and lipoxygenase inhibitory properties. This suggests that structurally complex compounds, like the one , could potentially possess anti-inflammatory and antioxidative properties, contributing to the development of novel therapeutic agents (Makkar & Chakraborty, 2018).
Properties
IUPAC Name |
ethyl 2-[2-(2-ethyl-5-methylpyrazole-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O5S2/c1-4-23-14(8-11(3)21-23)17(25)20-18-22(10-16(24)28-5-2)13-7-6-12(30(19,26)27)9-15(13)29-18/h6-9H,4-5,10H2,1-3H3,(H2,19,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYAGTLGLUYLQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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